铷

描述

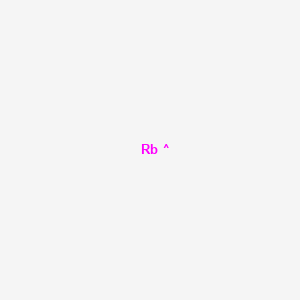

铷是一种化学元素,符号为“Rb”,原子序数为37。它是一种柔软的银白色金属元素,属于碱金属族。铷具有很高的反应活性,与其他碱金属(如钾和铯)类似。 它于 1861 年由德国科学家罗伯特·本生和古斯塔夫·基尔霍夫通过光谱分析发现 .

科学研究应用

作用机制

铷离子 (Rb⁺) 因其相似的离子半径而模拟钾离子 (K⁺)。在生物系统中,铷离子参与存在于细胞膜中的钠钾离子交换泵。 该机制用于 PET 成像,其中铷-82 被心肌细胞快速提取,与血流量成正比 .

生化分析

Biochemical Properties

Rubidium ions (Rb+) can replace potassium ions (K+) in certain biochemical reactions due to their similar properties. This substitution can affect the activity of enzymes and proteins that normally interact with potassium. For example, rubidium can interact with the sodium-potassium pump (Na+/K±ATPase), an enzyme that is crucial for maintaining the electrochemical gradient across cell membranes. The interaction of rubidium with this enzyme can alter its activity and affect cellular ion balance .

Rubidium also interacts with other biomolecules, such as ion channels and transporters, due to its similarity to potassium. These interactions can influence the transport of ions across cell membranes and affect cellular homeostasis. Although rubidium does not have a specific biological role, its ability to mimic potassium makes it a useful tool in biochemical research .

Cellular Effects

Rubidium can influence various cellular processes by substituting for potassium. In neurons, rubidium can affect cell signaling pathways by altering the activity of potassium channels. This can impact neurotransmitter release and neuronal excitability. In muscle cells, rubidium can influence muscle contraction by affecting the activity of potassium-dependent enzymes and ion channels .

Rubidium can also affect gene expression and cellular metabolism. Studies have shown that rubidium can alter the expression of genes involved in ion transport and cellular homeostasis. Additionally, rubidium can influence metabolic pathways by affecting the activity of enzymes that require potassium as a cofactor .

Molecular Mechanism

At the molecular level, rubidium exerts its effects by binding to biomolecules that normally interact with potassium. This includes enzymes, ion channels, and transporters. Rubidium can inhibit or activate these biomolecules by mimicking the binding interactions of potassium. For example, rubidium can inhibit the activity of the sodium-potassium pump by competing with potassium for binding sites on the enzyme .

Rubidium can also affect gene expression by influencing the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in ion transport, cellular metabolism, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rubidium can change over time due to its stability and degradation. Rubidium is relatively stable and does not degrade quickly, allowing it to exert its effects over extended periods. Long-term exposure to rubidium can lead to changes in cellular function, such as altered ion transport and gene expression .

Studies have shown that rubidium can accumulate in cells and tissues over time, leading to sustained effects on cellular processes. This accumulation can also result in long-term changes in cellular homeostasis and metabolism .

Dosage Effects in Animal Models

The effects of rubidium can vary with different dosages in animal models. At low doses, rubidium can mimic the effects of potassium and influence cellular processes without causing significant toxicity. At high doses, rubidium can have toxic effects, such as renal and hepatic toxicity. Studies have shown that high doses of rubidium can lead to elevated levels of biomarkers for kidney and liver damage, such as N-acetyl-β-D-glucosaminidase and alanine aminotransferase .

Threshold effects have also been observed, where rubidium exerts its effects only above certain concentrations. These threshold effects can vary depending on the specific cellular processes and biomolecules involved .

Metabolic Pathways

Rubidium is involved in various metabolic pathways by substituting for potassium. This includes pathways related to ion transport, cellular homeostasis, and metabolism. Rubidium can interact with enzymes and cofactors that normally require potassium, affecting their activity and the overall metabolic flux .

Rubidium can also influence metabolite levels by altering the activity of enzymes involved in metabolic pathways. This can lead to changes in the concentrations of key metabolites and affect cellular metabolism .

Transport and Distribution

Rubidium is transported and distributed within cells and tissues similarly to potassium. It can enter cells through potassium channels and transporters, and it can be distributed throughout the body without specific affinity to any particular organ or tissue. The highest levels of rubidium are found in the liver and muscle, while the lowest levels are found in the skeletal system .

Rubidium can also interact with binding proteins and transporters that normally interact with potassium, affecting its localization and accumulation within cells and tissues .

Subcellular Localization

Rubidium can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization can affect its activity and function. For example, rubidium can influence mitochondrial function by affecting the activity of potassium-dependent enzymes involved in energy production .

Rubidium can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals. These modifications can direct rubidium to specific locations within the cell, where it can exert its effects on cellular processes .

准备方法

铷通常从锂云母、铯榴石和光卤石等矿物中提取。提取方法包括复杂的盐沉淀、溶剂萃取和离子交换过程。 例如,磷钼酸铵络盐沉淀法用于从盐水中提取铷 . 在工业上,铷是通过用钙或钠还原氯化铷或碳酸铷,然后进行分馏而生产的 .

化学反应分析

铷会发生多种化学反应,包括:

与卤素的反应: 铷与卤素剧烈反应生成卤化铷,如氟化铷 (RbF)、氯化铷 (RbCl)、溴化铷 (RbBr) 和碘化铷 (RbI)

与水的反应: 铷与水剧烈反应生成氢氧化铷 (RbOH) 和氢气 (H₂).

与氢气的反应: 铷与氢气反应生成氢化铷 (RbH).

相似化合物的比较

铷与其他碱金属(如钾 (K) 和铯 (Cs))类似。 与钾相比,铷具有更高的密度,并在医学成像和太空技术中具有独特的应用 . 虽然钾在生物系统中更为丰富,应用也更为广泛,但铷独特的特性使其在专门应用中具有价值 .

类似化合物

- 钾 (K)

- 铯 (Cs)

- 钠 (Na)

- 锂 (Li)

属性

IUPAC Name |

rubidium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLNJRXAVVLDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Rb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rb | |

| Record name | RUBIDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064686 | |

| Record name | Rubidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.468 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rubidium appears as a soft silvery metal. Shipped in very limited quantities sealed in a copper tube and over packed in a wooden box. Used in electronics., A soft and silver-like metal; Tarnishes in air; Reacts violently with water; [CAMEO] | |

| Record name | RUBIDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rubidium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7440-17-7, 15438-27-4, 22438-27-3 | |

| Record name | RUBIDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rubidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium, isotope of mass 106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium, isotope of mass 103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022438273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rubidium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT4718TJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is spin noise spectroscopy and how is it used to study rubidium?

A1: Spin noise spectroscopy is a highly sensitive, non-invasive technique used to study atomic spin fluctuations. Researchers use a far-detuned probe laser beam to measure these fluctuations in rubidium atomic vapor cells. This method allows for the determination of key atomic properties like the transverse relaxation time of rubidium atoms. []

Q2: How does the probe beam’s intensity and frequency affect rubidium spin noise spectra?

A2: The integrated power of rubidium's spin noise spectra scales with the square of the probe beam’s intensity (I²). Additionally, when the probe beam’s frequency detuning (Δ) is larger than half the transmission spectrum's full width at half maximum, the integrated power of the spectra scales inversely with the detuning (Δ⁻¹). []

Q3: What role do buffer gases play in rubidium spin noise spectroscopy?

A3: Buffer gases like neon and helium are often used in rubidium vapor cells. Collisions between these buffer gases and rubidium atoms can cause a dip in the spin noise spectra at specific frequency detunings (Δ), offering insights into collisional effects. []

Q4: How does temperature impact the spin relaxation time of rubidium atoms?

A4: As temperature increases, the transverse relaxation time of rubidium atomic spins decreases. This phenomenon is attributed to the increased frequency of collisions between rubidium atoms and buffer gas particles at higher temperatures. []

Q5: Can rubidium atomic clocks be used for precise measurements in space?

A5: Yes, space-borne rubidium atomic clocks are crucial components of navigation satellite systems like BeiDou III. [] These clocks, rigorously designed to minimize noise and environmental influences, achieve remarkable frequency stability. For instance, version 2 of the BeiDou III rubidium clock demonstrates a one-day stability of 3.9 × 10⁻¹⁵. []

Q6: Can rubidium be used as a tracer for potassium in biological systems?

A6: Yes, rubidium-86 (⁸⁶Rb), with its relatively long half-life of 19.5 days, serves as a useful tracer for potassium in biological studies. Studies in dogs demonstrated that after injection, ⁸⁶Rb distributes to various organs, with concentrations mirroring but exceeding those of potassium. []

Q7: How does the activity of the sodium-potassium ATPase enzyme change with age, and what are the implications for digitalis toxicity?

A7: Studies in dogs and guinea pigs reveal that myocardial sodium-potassium ATPase activity, crucial for maintaining cellular ion balance, is significantly higher in younger animals compared to adults. This age-dependent difference in enzyme activity may contribute to the increased tolerance of young animals to digitalis glycosides. []

Q8: How does rubidium bromoacetate behave thermally?

A9: Thermal analysis and X-ray absorption spectroscopy studies reveal that a solvate compound of rubidium bromoacetate and bromoacetic acid (1:1) decomposes upon heating. Initially, it breaks down into its constituent compounds. Then, bromoacetic acid evaporates, while rubidium bromoacetate further decomposes into rubidium bromide and partially forms polyglycolide. []

Q9: Can rubidium be incorporated into perovskite structures for optoelectronic applications?

A10: Yes, rubidium can be incorporated into perovskite structures, particularly Sn-rich perovskites, to improve their crystallinity and film quality for enhanced optoelectronic applications. Theoretical calculations suggest that rubidium incorporation lowers the surface energy of specific crystal planes, leading to preferential growth and improved film properties. []

Q10: How does rubidium affect the formation of a specific double molybdate with silver?

A11: In the Ag₂MoO₄–Cs₂MoO₄ system, the presence of rubidium leads to the formation of a new double molybdate, CsAg₃(MoO₄)₂. This compound exhibits a unique crystal structure where rubidium ions occupy specific sites within the framework, influencing the arrangement of silver, molybdenum, and oxygen atoms. []

Q11: How is rubidium extracted from industrial byproducts?

A12: Rubidium can be extracted from industrial byproducts like those from borax production. Samples from the Eti Mine Kirka Boron Management facility showed significant rubidium content. Melting the byproduct with a calcium chloride-calcium carbonate mixture effectively transferred rubidium into solution, enabling further purification and recovery. []

Q12: Can rubidium and cesium be selectively recovered from brines?

A13: Yes, solvent extraction techniques offer a viable method for selectively recovering rubidium and cesium from various brines, including those from salt lakes, underground water, and oil/gas fields. Several extraction agents, including phenols and crown ethers, have been investigated for this purpose. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

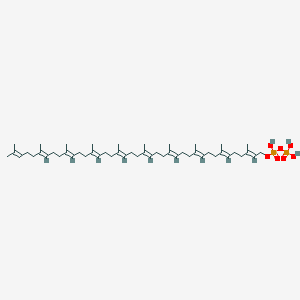

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3S,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1232842.png)

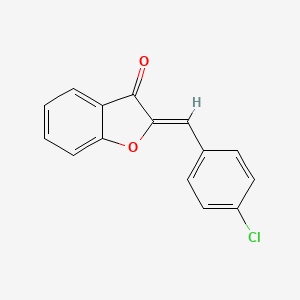

![(2S,3S,4S,5R,6S)-6-[[(1R,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1232844.png)

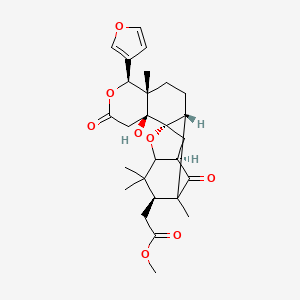

![[(9Z)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1232851.png)

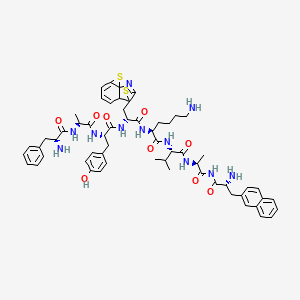

![methyl (S)-phenyl[(R)-piperidin-2-yl]acetate](/img/structure/B1232852.png)

![(E)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1232855.png)